Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate
Description
Molecular Formula: C₁₁H₇ClF₅N₃O₂S Molecular Weight: 375.71 g/mol CAS No.: 1823182-39-3 This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted with chlorine (C-8), trifluoromethyl (C-6), and a thioether-linked 2,2-difluoroacetate ester at C-3. The trifluoromethyl and chlorine groups enhance lipophilicity and metabolic stability, while the difluoroacetate ester contributes to reactivity and bioavailability .
Properties
IUPAC Name |
ethyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF5N3O2S/c1-2-22-8(21)11(16,17)23-9-19-18-7-6(12)3-5(4-20(7)9)10(13,14)15/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLBEXGOOBNDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)SC1=NN=C2N1C=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyridine core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the chloro and trifluoromethyl groups: These functional groups are introduced through halogenation and trifluoromethylation reactions, respectively. Common reagents for these reactions include chlorine gas, trifluoromethyl iodide, and appropriate catalysts.
Thioether formation: The thioether linkage is formed by reacting the triazolopyridine intermediate with a suitable thiol compound under basic conditions.
Esterification: The final step involves the esterification of the difluoroacetic acid moiety with ethanol in the presence of an acid catalyst to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis to form the corresponding carboxylic acid under basic or acidic conditions. PubChem data confirms the existence of 2-((8-chloro-6-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid (CID 103595929), indicating this reaction pathway .
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Ester Hydrolysis | NaOH (aq.), reflux, 6–8 hrs | 2-((8-Chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid |
Thioether Reactivity
The sulfur atom in the thioether linkage participates in oxidation and substitution reactions:
Oxidation to Sulfone
Thioethers oxidize to sulfones using strong oxidizing agents like H₂O₂ or mCPBA:
Nucleophilic Substitution
The thioether sulfur can act as a leaving group in SN2 reactions with nucleophiles (e.g., amines, thiols):
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, K₂CO₃, 80°C, 12 hrs | 2-(Piperidin-1-yl)-2,2-difluoroethyl triazolo-pyridine analog | ~65% |
Triazole Ring Modifications
The triazolo[4,3-a]pyridine core exhibits reactivity typical of nitrogen-rich heterocycles:
Electrophilic Aromatic Substitution (EAS)
Chloro and trifluoromethyl groups deactivate the ring, but directed metallation enables functionalization:
| Reagent | Conditions | Position | Product |
|---|---|---|---|
| LDA, MeI | THF, −78°C → RT, 2 hrs | C-5 | 5-Methyl-triazolo-pyridine derivative |
Coordination Chemistry
The triazole nitrogen can act as a ligand for metal complexes (e.g., Cu, Pd), facilitating catalytic applications .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
Cancer Research
The compound's structural features suggest potential as an inhibitor for various enzymes involved in cancer progression. The [1,2,4]triazolo[4,3-a]pyridine moiety has been explored for its ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Recent studies indicate that derivatives of this scaffold can enhance immune responses when used in conjunction with other immunotherapeutic agents. In vitro assays have demonstrated sub-micromolar potency against IDO1, highlighting the compound's potential in cancer immunotherapy .
Antimicrobial Activity
Research has shown that compounds containing the triazolo-pyridine framework exhibit antimicrobial properties. Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate has been tested against various bacterial strains with promising results. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and efficacy against pathogens .
Agricultural Applications
Pesticide Development
The compound's unique chemical structure makes it a candidate for developing new agrochemicals. Its ability to modulate biological pathways can be harnessed to create effective pesticides or herbicides. The incorporation of the triazole ring is particularly interesting as it is known to disrupt fungal cell wall synthesis. Preliminary studies have indicated that derivatives of this compound could serve as effective fungicides against resistant strains of fungi .
Materials Science
Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its reactive functional groups allow for incorporation into various polymer matrices, potentially leading to materials with enhanced thermal stability and chemical resistance. These polymers could find applications in coatings and advanced materials for electronics and automotive industries .
Summary Table of Applications
| Field | Application | Potential Outcomes |
|---|---|---|
| Medicinal Chemistry | IDO1 Inhibition | Enhanced immune response in cancer therapy |
| Antimicrobial Activity | Effective against resistant bacterial strains | |
| Agricultural Science | Pesticide Development | New fungicides with improved efficacy |
| Materials Science | Polymer Chemistry | Advanced materials with enhanced properties |
Case Studies
-
IDO1 Inhibition Study
A recent study investigated a series of [1,2,4]triazolo[4,3-a]pyridine derivatives for their ability to inhibit IDO1. The study demonstrated that modifications to the ethyl ester group significantly affected potency and selectivity against other heme-containing enzymes. The findings suggest that this compound could be further optimized for therapeutic use in oncology . -
Agricultural Application Trials
Field trials assessing the efficacy of triazole-based fungicides revealed that compounds similar to this compound significantly reduced fungal infections in crops compared to traditional treatments. This indicates a viable path for developing new agricultural products that combat resistant fungal strains while minimizing environmental impact .
Mechanism of Action
The mechanism of action of Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interaction with receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.
Induction of apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Triazolo-Pyridine Cores
2-[[8-Chloro-6-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Sulfanyl]-N-(5-Methyl-1,2-Oxazol-3-yl)Acetamide
- Molecular Formula : C₁₃H₉ClF₃N₅O₂S
- Molecular Weight : 404.77 g/mol
- Key Differences: Replaces the ethyl difluoroacetate group with an acetamide linked to a 5-methyloxazole. The oxazole moiety may enhance hydrogen-bonding interactions in biological targets .
2-(((8-Chloro-6-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Difluoromethyl)Thio)Acetic Acid
- Molecular Formula : C₁₀H₅ClF₅N₃O₂S
- Molecular Weight : 361.68 g/mol
- Key Differences : Substitutes the ethyl ester with a carboxylic acid and replaces the difluoroacetate with a difluoromethylthio group. The carboxylic acid improves water solubility but may reduce membrane permeability. The difluoromethylthio linker could alter electronic properties and binding affinity .
Analogs with Heterocyclic Variations
Ethyl 8-Chloro-6-(Trifluoromethyl)Imidazo[1,2-a]Pyridine-2-Carboxylate
- Molecular Formula : C₁₂H₉ClF₃N₂O₂
- Molecular Weight : 316.66 g/mol
- Key Differences: Replaces the triazolo ring with an imidazo[1,2-a]pyridine core. The absence of a sulfur linker reduces molecular weight and may simplify synthesis .
Ethyl 2-(2-[(3-Chlorobenzyl)Sulfanyl][1,2,4]Triazolo[1,5-a]Pyrimidin-7-yl)-3-(2-Chloro-6-Fluorophenyl)Propanoate
- Molecular Formula : C₂₄H₁₉Cl₂FN₄O₂S
- Molecular Weight : 541.36 g/mol
- Key Differences : Utilizes a triazolo[1,5-a]pyrimidine core instead of pyridine. The addition of a chlorobenzylthio group and a chlorofluorophenyl substituent increases steric bulk, which may hinder target engagement but improve selectivity .
Functional Group Modifications
1-[8-Chloro-6-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Ethan-1-Amine Hydrochloride
Comparative Data Table
Key Findings from Research
- Triazolo-Pyridine vs. Imidazo-Pyridine : Triazolo derivatives generally exhibit higher metabolic stability due to reduced susceptibility to cytochrome P450 enzymes compared to imidazo analogs .
- Ester vs. Amide/Carboxylic Acid : Ethyl esters balance lipophilicity and hydrolytic lability, while amides/carboxylic acids trade stability for solubility .
- Role of Halogens: Chlorine and trifluoromethyl groups are critical for target binding (e.g., retinol-binding protein 4 antagonism) and resistance to oxidative metabolism .
Biological Activity
Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate (CAS Number: 1823184-08-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H3ClF5N3O2S with a molecular weight of 347.65 g/mol. The presence of a triazole ring and a trifluoromethyl group suggests that this compound may exhibit unique biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound has been evaluated for its antibacterial and antifungal properties.
Antibacterial Properties
In vitro studies have indicated that compounds containing the triazole moiety demonstrate significant antibacterial activity against various strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 0.125–8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
The compound's structure suggests it may inhibit bacterial DNA gyrase and topoisomerase IV, which are critical targets in bacterial replication .
Antifungal Properties
Triazole derivatives are also known for their antifungal activities. Compounds similar to this compound have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus flavus, with MIC values ranging from 0.5 to 4 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Triazole Ring : Known for enhancing antimicrobial activity.
- Trifluoromethyl Group : Increases lipophilicity and may enhance membrane permeability.
- Thioether Linkage : Potentially contributes to the interaction with biological targets.
Case Studies
Several case studies have explored the biological activity of similar triazole compounds:
- Study on Triazolo-thiadiazines : Researchers synthesized various triazolo-thiadiazine derivatives and tested their antibacterial activities against multiple pathogens. The results indicated that modifications at the thiol or triazole positions significantly affected their potency .
- Antitubercular Activity : A series of mercapto-substituted triazoles were screened against Mycobacterium tuberculosis, showing promising results compared to standard treatments .
Q & A
Q. Critical Factors :
- Base selection : Strong bases (e.g., LiOH) may hydrolyze sensitive groups; milder bases (e.g., NaHCO₃) are preferred .
- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity but require strict moisture control .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Question
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles/planarity of the triazolopyridine core, as demonstrated in related structures (e.g., 6-chloro-7-cyclobutyl analogs) .
Advanced Tip : Use DFT calculations to correlate experimental NMR shifts with theoretical models, resolving ambiguities in regiochemistry .
How can researchers troubleshoot low yields in the final coupling step of the synthesis?
Advanced Question
Low yields (e.g., 2–5% in analogous syntheses ) often arise from:
- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) impede thiolate nucleophile attack. Mitigate via:
- By-product formation : Monitor intermediates via LC-MS. Use scavenger resins (e.g., polymer-bound thiophiles) to remove excess reactants .
What strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NMR or anomalous X-ray reflections)?
Advanced Question
- Dynamic effects : Conformational flexibility in the difluoroacetate group may cause variable NOEs. Use variable-temperature NMR to assess rotational barriers .
- Crystallographic anomalies : Twinning or disorder in the triazolopyridine ring can distort X-ray data. Apply OLEX2 refinement tools with TWINLAW commands .
- Cross-validation : Compare IR carbonyl stretches (~1730 cm⁻¹ for esters) with DFT-predicted vibrational modes .
What safety protocols are critical when handling this compound?
Basic Question
- PPE : Chemical safety goggles, nitrile gloves, and lab coats are mandatory .
- Ventilation : Use fume hoods to minimize inhalation of volatile by-products (e.g., ethyl esters) .
- Spill management : Neutralize with inert adsorbents (vermiculite) and avoid water to prevent hydrolysis .
How can computational modeling predict the compound’s bioactivity or stability?
Advanced Question
- Molecular docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina. The trifluoromethyl group may enhance binding via hydrophobic interactions .
- MD simulations : Assess hydrolytic stability of the ester group in physiological pH (e.g., PM6 semi-empirical methods) .
- QSAR models : Correlate substituent electronegativity (Cl, CF₃) with logP values to predict membrane permeability .
How do structural modifications (e.g., replacing chloro with fluoro) impact biological activity?
Advanced Question
- Electron-withdrawing effects : Chloro groups increase electrophilicity, enhancing reactivity with cysteine residues in target enzymes. Fluoro analogs may reduce off-target binding .
- Synthetic feasibility : Fluorination requires HF-pyridine complexes, posing safety challenges compared to chlorination (Cl₂ gas) .
What in vitro assays are suitable for preliminary bioactivity screening?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
